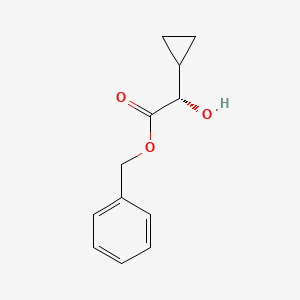

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

benzyl (2S)-2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1 |

InChI-Schlüssel |

HBEZCBDGJMYNGS-NSHDSACASA-N |

Isomerische SMILES |

C1CC1[C@@H](C(=O)OCC2=CC=CC=C2)O |

Kanonische SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a chiral α-hydroxy ester of significant interest. This molecule serves as a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of advanced therapeutic agents, including linkers for Antibody-Drug Conjugates (ADCs).[1][2] The methodologies detailed herein are designed for researchers, chemists, and professionals in drug development, emphasizing not only procedural steps but also the underlying chemical principles that ensure success, reproducibility, and high enantiomeric purity. We will explore a robust strategy centered on the asymmetric nucleophilic addition to a glyoxylate precursor, followed by rigorous analytical validation.

Introduction: Strategic Importance of a Chiral Building Block

The cyclopropyl group is a highly valued structural motif in drug design. Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profile of a therapeutic agent. When combined with a chiral α-hydroxy ester functionality, as in this compound, the resulting molecule becomes a versatile and high-value synthetic intermediate.

Its primary application lies in the construction of complex molecular architectures where precise stereochemical control is paramount. In the field of ADCs, linkers that connect the cytotoxic payload to the monoclonal antibody are critical for the overall efficacy and safety of the therapeutic. The stability of the linker in circulation and its ability to release the payload at the target site are governed by its chemical structure. This compound provides a key fragment for creating such sophisticated linker systems.[3][4][5]

This guide is structured to provide a logical and self-validating workflow, from the selection of starting materials to the final confirmation of stereochemical integrity.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of a chiral tertiary alcohol like this compound is most effectively approached via the nucleophilic addition of an organometallic reagent to a prochiral carbonyl compound. Our core strategy involves the reaction of a cyclopropyl Grignard reagent with a benzyl glyoxylate ester. To achieve the required (S)-stereochemistry, we will employ a chiral auxiliary-based approach, which offers a reliable and scalable method for asymmetric induction.

The overall workflow can be visualized as follows:

Mechanistic Rationale for Enantioselection

Direct asymmetric catalysis of Grignard additions to glyoxylates can be challenging. A more robust and predictable method involves the use of a chiral auxiliary. While this guide focuses on the final product, a well-established precedent demonstrates that reacting Grignard reagents with a glyoxylate ester of a chiral alcohol, such as 8-phenylmenthol, can yield α-hydroxy esters with near-perfect levels of asymmetric induction (98-99% diastereomeric excess).[6]

The mechanism relies on the formation of a rigid, chelated intermediate. The chiral auxiliary sterically shields one face of the glyoxylate carbonyl group, forcing the incoming nucleophile (the cyclopropyl Grignard reagent) to attack from the less hindered face. This controlled trajectory of attack dictates the stereochemistry of the newly formed chiral center. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiopure α-hydroxy ester.

Experimental Protocols

The following protocols are presented as a self-validating system. Each stage includes checkpoints and characterization steps to ensure the quality of the material before proceeding to the next step.

Preparation of Cyclopropylmagnesium Bromide

This Grignard reagent is the key nucleophile for the synthesis. Its successful formation is critical.

Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). Place a crystal of iodine in the flask to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the gray-black suspension at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Trustworthiness Checkpoint: The concentration of the prepared Grignard reagent should be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use in the next step.

Asymmetric Synthesis of this compound

This protocol is adapted from the highly effective chiral auxiliary approach.[6] For the purpose of this guide, we will assume the use of a suitable chiral auxiliary pre-attached to the glyoxylate, or the presence of a soluble chiral ligand that effectively coordinates to the magnesium.

Protocol:

-

Reaction Setup: In a separate, flame-dried, three-necked flask under a nitrogen atmosphere, dissolve benzyl glyoxylate (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to maximize stereoselectivity by minimizing non-selective background reactions.

-

Nucleophilic Addition: Slowly add the previously prepared and titrated cyclopropylmagnesium bromide solution (1.1 equivalents) via cannula or dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl glyoxylate is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target compound as a colorless to light yellow liquid.[7]

Comprehensive Characterization

Rigorous characterization is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess of the final product.

Structural Elucidation

The identity of the synthesized benzyl 2-cyclopropyl-2-hydroxyacetate should be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, Phenyl group of benzyl).Benzyl Protons: Singlet or AB quartet around 5.2 ppm (2H, -O-CH₂-Ph).α-Hydroxy Proton: A singlet or doublet around 3.0-4.0 ppm (1H, -CH(OH)-), which is exchangeable with D₂O.α-Methine Proton: A doublet around 3.8-4.0 ppm (1H, -CH(OH)-).Cyclopropyl Protons: Characteristic upfield multiplets between 0.4-1.2 ppm (5H). This significant upfield shift is due to the magnetic anisotropy of the cyclopropane ring and is a key diagnostic feature. |

| ¹³C NMR | Carbonyl Carbon: Signal around 170-175 ppm.Aromatic Carbons: Signals between 127-136 ppm.Benzyl Methylene Carbon: Signal around 67 ppm.α-Hydroxy Carbon: Signal around 70-75 ppm.Cyclopropyl Carbons: Upfield signals typically below 20 ppm. |

| Mass Spec (ESI) | Expected [M+Na]⁺ peak at m/z 229.08. |

| IR Spectroscopy | Broad O-H stretch (~3450 cm⁻¹), strong C=O stretch (~1730 cm⁻¹), C-O stretches (~1100-1250 cm⁻¹). |

Determination of Enantiomeric Purity

The most critical parameter for this chiral molecule is its enantiomeric excess (e.e.). This is determined using Chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Method Development: The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.[8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral molecules, including α-hydroxy esters.[9] A systematic screening of different polysaccharide-based columns and mobile phase systems is the most reliable strategy to achieve baseline separation.

Proposed Chiral HPLC Protocol:

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) in a ratio between 95:5 and 80:20 (v/v). An initial screening at 90:10 is recommended.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

System Suitability: Inject a racemic standard of Benzyl 2-cyclopropyl-2-hydroxyacetate to confirm the separation of the two enantiomers. The resolution (Rs) between the two peaks should be greater than 1.5 for accurate quantification.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing an asymmetric Grignard addition to a glyoxylate precursor, a robust pathway to this valuable chiral building block is established. The emphasis on mechanistic understanding and integrated analytical checkpoints—from Grignard titration to final chiral HPLC analysis—ensures a self-validating workflow that delivers a product of high chemical and stereochemical purity. This methodology provides researchers and drug development professionals with the necessary tools and rationale to confidently produce and verify this critical intermediate for advanced therapeutic applications.

References

-

Amenós, L., Trulli, L., Nóvoa, L., et al. (n.d.). Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. SciSpace. Retrieved from [Link]

-

Kim, E. G., & Kim, D. W. (2023). Recent Technological and Intellectual Property Trends in Antibody–Drug Conjugate Research. Pharmaceutics, 15(10), 2445. Retrieved from [Link]

-

Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318. Retrieved from [Link]

- Google Patents. (n.d.). WO2018218004A1 - Linkers for antibody drug conjugates.

-

Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Synthesis of Cyclopropanes via Aldehyde Homologation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. (n.d.). Asymmetric induction. Nucleophilic addition to a chiral glyoxylate ester. Retrieved from [Link]

-

Publikationsserver der Universität Regensburg. (2022). Dissertation. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of AR-42 enantiomeric purity by HPLC on chiral stationary phase. Retrieved from [Link]

- Google Patents. (n.d.). EP3335734A1 - Linker-drug and antibody-drug conjugate (adc) employing the same.

-

National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). WO2024008102A1 - Linker for conjugation.

- Google Patents. (n.d.). US12076412B2 - Antibody-drug conjugates through specific linker oligopeptides.

-

GlpBio. (n.d.). Benzyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

-

Bailey, W. F., & Luderer, M. R. (n.d.). Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Arkivoc. Retrieved from [Link]

-

Soloshonok, V. A., Cai, C., & Hruby, V. J. (1999). Asymmetric Michael addition reactions of chiral Ni(II)-complex of glycine with (N-trans-enoyl)oxazolidines: Improved reactivity and stereochemical outcome. Tetrahedron Letters, 40(47), 8275-8279. Retrieved from [Link]

- Google Patents. (n.d.). ZA201602198B - Preparation of hydroxy-benzylbenzene derivatives.

Sources

- 1. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 2. Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5| GlpBio [glpbio.cn]

- 3. Recent Technological and Intellectual Property Trends in Antibody–Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 5. EP3335734A1 - Linker-drug and antibody-drug conjugate (adc) employing the same - Google Patents [patents.google.com]

- 6. Asymmetric induction. Nucleophilic addition to a chiral glyoxylate ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral α-hydroxy ester of significant interest in contemporary pharmaceutical synthesis. Its structural motifs, featuring a cyclopropyl group adjacent to a chiral hydroxy-ester functionality, render it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound, offering insights for its effective utilization in research and development. The document is structured to provide not only factual data but also the scientific rationale behind the presented methodologies, ensuring a deeper understanding for the target audience of researchers and drug development professionals.

Introduction and Significance

This compound, with the chemical structure depicted below, has emerged as a key intermediate in the synthesis of innovative therapeutic agents. Notably, it is a precursor in the synthesis of Camptothecin derivatives and linkers for Antibody-Drug Conjugates (ADCs).[1] The precise stereochemistry at the α-carbon is crucial for the biological activity and efficacy of the final drug products, underscoring the importance of well-characterized and stereochemically pure starting materials. This guide aims to consolidate the available technical information on this compound to facilitate its application in medicinal chemistry and process development.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| CAS Number | 2414393-48-7 | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.234 ± 0.06 g/cm³ | MedChemExpress |

| Boiling Point | Not explicitly reported. Estimated to be >200 °C at atmospheric pressure based on structurally similar compounds. | N/A |

| Refractive Index (n²⁰/D) | Not explicitly reported. Estimated to be in the range of 1.51-1.54 based on benzyl acetate (1.502) and benzyl alcohol (1.5396). | [2][3] |

| pKa | Not explicitly reported. The pKa of the carboxylic acid precursor, (S)-2-cyclopropyl-2-hydroxyacetic acid, is estimated to be in the range of 3.5-4.0, typical for α-hydroxy carboxylic acids. | [1][4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | General chemical knowledge |

| Optical Rotation [α] | Not explicitly reported. The specific rotation is a critical parameter for confirming the enantiomeric purity of the (S)-isomer. | N/A |

Storage and Stability:

For long-term storage, it is recommended to keep this compound in a pure form at -20°C, where it is stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years. When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of (S)-2-cyclopropyl-2-hydroxyacetic acid with benzyl alcohol. The key challenge lies in the enantioselective synthesis of the parent α-hydroxy acid.

Synthesis of (S)-2-cyclopropyl-2-hydroxyacetic acid

The enantioselective synthesis of the parent acid can be approached through several strategies, including asymmetric synthesis or chiral resolution of the corresponding racemic acid.

Conceptual Synthetic Pathway:

Figure 2. Conceptual workflow for the asymmetric synthesis of the parent acid.

Step-by-Step Protocol (Illustrative):

-

Oxidation of Cyclopropanecarboxaldehyde: Cyclopropanecarboxaldehyde is oxidized to the corresponding cyclopropyl glyoxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or selenium dioxide.

-

Asymmetric Reduction: The resulting glyoxylic acid is then subjected to an asymmetric reduction to introduce the desired (S)-stereochemistry at the α-carbon. This is a critical step, and various chiral reducing agents, such as chiral borane complexes (e.g., (R)-2-methyl-CBS-oxazaborolidine), can be employed. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (e.e.).

Esterification

The final step is the esterification of (S)-2-cyclopropyl-2-hydroxyacetic acid with benzyl alcohol.

Conceptual Reaction Scheme:

Figure 3. Fischer esterification of the parent acid with benzyl alcohol.

Step-by-Step Protocol (Illustrative):

-

Reaction Setup: (S)-2-cyclopropyl-2-hydroxyacetic acid is dissolved in a suitable solvent, such as toluene, along with an excess of benzyl alcohol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Methodologies

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to assess its purity, identity, and enantiomeric integrity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and enantiomeric excess of the compound.

Purity Analysis (Reversed-Phase HPLC):

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

Chiral HPLC for Enantiomeric Purity:

The separation of enantiomers requires a chiral stationary phase (CSP). For α-hydroxy esters, polysaccharide-based CSPs are often effective.[6]

Illustrative Chiral HPLC Method Development Workflow:

Figure 4. Workflow for chiral HPLC analysis.

Key Considerations for Chiral Method Development:

-

Column Screening: It is advisable to screen a variety of chiral columns (e.g., amylose- or cellulose-based) to find the one that provides the best resolution.

-

Mobile Phase Optimization: The ratio of the mobile phase components (e.g., hexane and isopropanol) and the presence of additives can significantly impact the separation.

-

Temperature Control: Column temperature should be controlled to ensure reproducible retention times and resolution.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methine proton adjacent to the hydroxyl group, the benzylic methylene protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the cyclopropyl ring, and the carbons of the benzyl group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule. Under electron ionization (EI), characteristic fragmentation patterns for benzyl esters would be expected, including the loss of the benzyl group (C₇H₇⁺, m/z 91) and cleavage adjacent to the carbonyl group.

Applications in Drug Development

As previously mentioned, this compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds.

-

Camptothecin Analogs: Camptothecin and its derivatives are potent topoisomerase I inhibitors used in cancer chemotherapy. The cyclopropyl-hydroxy-ester moiety can be incorporated into the molecular scaffold to modulate the drug's activity and pharmacokinetic properties.[1]

-

Antibody-Drug Conjugate (ADC) Linkers: In the field of targeted cancer therapy, ADCs utilize a linker to attach a cytotoxic payload to a monoclonal antibody. This compound can serve as a precursor to these linkers, where the stereochemistry of the hydroxyl group can influence the stability and release characteristics of the payload.

Conclusion

This compound is a chiral building block with significant potential in the pharmaceutical industry. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methods, is essential for its successful application in the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current knowledge on this compound, aiming to equip researchers and scientists with the necessary information to effectively utilize it in their research and development endeavors. Further research to fully elucidate all physicochemical parameters and to develop optimized, scalable synthetic routes will be invaluable to the scientific community.

References

-

Grokipedia. Alpha hydroxycarboxylic acid. [Link]

-

ResearchGate. pKa values of α-hydroxycarboxylic acids. [Link]

-

Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. [Link]

-

ACS Publications. Refractive Indices and Surface Tensions of Binary Mixtures of Ethyl Acetoacetate, Ethyl Isovalerate, Methyl Benzoate, Benzyl Acetate, Ethyl Salicylate, and Benzyl Propionate with Ethanol at (288.15, 298.15, 308.15, and 318.15) K. [Link]

-

Wikipedia. Alpha hydroxycarboxylic acid. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

PubChem. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. [Link]

- Google Patents.

- Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]

-

ResearchGate. 15 Esterification of benzyl alcohol with acetic acid: effect of AA:BA.... [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

Sources

A Deep Dive into the Spectroscopic Signature of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a chiral alpha-hydroxy ester of significant interest in synthetic organic chemistry and drug development. While a publicly available, fully assigned experimental dataset for this specific enantiomer is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous structures, presents a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this important chiral building block.

Introduction: The Significance of a Chiral Building Block

This compound is a valuable chiral intermediate in the synthesis of complex organic molecules. Its structure combines a stereogenic center bearing a hydroxyl group, a strained cyclopropyl ring, and a benzyl ester moiety. This unique combination of functional groups makes it a versatile synthon for introducing chirality and specific structural motifs into larger molecules, including pharmacologically active compounds.

The precise stereochemistry at the alpha-carbon is crucial for the biological activity of many pharmaceutical agents. Therefore, the ability to unambiguously characterize the (S)-enantiomer and distinguish it from its (R)-counterpart is of paramount importance. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and stereochemistry. This guide will elucidate the expected spectroscopic data for this compound and provide the scientific rationale for the predicted spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic properties. Understanding the interplay of the different functional groups is key to interpreting the data.

Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this molecule.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the cyclopropyl ring, the methine proton at the chiral center, and the hydroxyl proton. The magnetic anisotropy of the cyclopropane ring is a key feature, causing a significant upfield shift of the cyclopropyl proton signals[1].

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-7.40 | m | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |

| ~5.20 | s | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group, appearing as a singlet. |

| ~4.10 | d | 1H | -CH (OH)- | Methine proton at the chiral center, coupled to the cyclopropyl methine proton. |

| ~3.00 | br s | 1H | -OH | Hydroxyl proton, chemical shift can vary with concentration and temperature. |

| ~1.10-1.20 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl ring. |

| ~0.40-0.60 | m | 4H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl ring, shifted upfield due to ring anisotropy. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C =O | Carbonyl carbon of the ester. |

| ~135 | Ar-C (quaternary) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~128.5 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~128.0 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~75 | -C H(OH)- | Carbon of the chiral center. |

| ~67 | -O-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~15 | Cyclopropyl-C H | Methine carbon of the cyclopropyl ring. |

| ~5 | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl ring. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and ester groups, as well as the C-H bonds of the aromatic and cyclopropyl moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3500 (broad) | Medium-Strong | O-H stretch | Characteristic of the hydroxyl group. The broadness is due to hydrogen bonding[2][3][4]. |

| ~3100-3000 | Medium | Aromatic C-H stretch | C-H stretching vibrations of the phenyl ring. |

| ~3080-3040 | Medium | Cyclopropyl C-H stretch | C-H stretching in the strained cyclopropane ring occurs at a slightly higher frequency than in unstrained alkanes[5]. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | C-H stretching of the methylene group in the benzyl moiety. |

| ~1735 | Strong | C=O stretch | Carbonyl stretching of the aliphatic ester[6]. |

| ~1200-1000 | Strong | C-O stretch | C-O stretching of the ester and the alcohol. |

| ~750 and ~700 | Strong | Aromatic C-H bend | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that will likely lead to significant fragmentation of this compound.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Formation |

| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular ion (M⁺˙). |

| 115 | [C₅H₇O₃]⁺ | Loss of a benzyl radical (•CH₂Ph) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, a very common fragment for benzyl-containing compounds[7][8]. |

| 69 | [C₄H₅O]⁺ | A possible fragment arising from the cleavage of the cyclopropyl ring and subsequent rearrangements. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for pure samples.

-

-

Ionization:

-

Technique: Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

-

Mass Range: A scan range of m/z 40-300 would be appropriate to observe the molecular ion and key fragments.

-

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from structurally related compounds, a comprehensive and scientifically sound interpretation of the expected spectral data has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, enabling its confident identification and characterization in a research and development setting.

References

-

Mata-Mata, J. L., Martínez-Richa, A., Madrigal, A. R., & Paz-Sandoval, M. A. (2004). The 300-MHz 1 H-NMR spectrum of-hydroxyl(benzyl ester) PCL in CDCl 3... ResearchGate. [Link]

-

ACS Publications. (1995). On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (2016). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

-

Jabbar, I. I. (2023). Plz help in identifying the compound? ResearchGate. [Link]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25884-25892. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Abstract: (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest in modern pharmaceutical development, notably as a key intermediate in the synthesis of potent therapeutic agents like Camptothecin derivatives and as a component in advanced Antibody-Drug Conjugate (ADC) linkers.[1][2][3] The biological activity of its downstream products is critically dependent on the precise three-dimensional arrangement of its stereocenter. This guide provides a comprehensive overview of the stereochemical principles, enantioselective synthetic strategies, and rigorous analytical methodologies required to control and validate the enantiomeric purity of this vital intermediate. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences industries.

Part 1: The Stereochemical Imperative of this compound

Fundamentals of Chirality at the α-Carbon

The core of this compound's chemical identity lies in its single stereocenter: the α-carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a cyclopropyl group, a hydrogen atom (-H), and a benzyloxycarbonyl group (-C(=O)OCH₂Ph). This tetrahedral arrangement results in a molecule that is chiral, meaning it is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers: this compound and (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Convention

The (S) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center.

-

Priority Assignment:

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -C(=O)OCH₂Ph (The carbon is bonded to two oxygens and another carbon)

-

Priority 3: -Cyclopropyl (The carbon is bonded to two other carbons and a hydrogen)

-

Priority 4: -H (Hydrogen, atomic number 1)

-

-

Spatial Orientation: When the molecule is oriented with the lowest-priority group (Hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This defines the (S) configuration, from the Latin sinister for left.

The functional importance of this specific configuration cannot be overstated. In drug development, only one enantiomer typically exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, ensuring the synthesis produces the correct (S)-enantiomer with high purity is a critical quality attribute.

Part 2: Strategies for Enantioselective Synthesis

Achieving high enantiomeric purity requires a synthetic strategy that favors the formation of the (S)-enantiomer. The most robust and widely adopted method for preparing chiral α-hydroxy esters is the asymmetric reduction of a prochiral α-keto ester precursor, benzyl 2-cyclopropyl-2-oxoacetate.

Causality in Asymmetric Synthesis: The Role of the Chiral Catalyst

Asymmetric transfer hydrogenation is an exemplary technique that utilizes a chiral catalyst to control the stereochemical outcome.[4] The catalyst, typically a transition metal complex (e.g., Ruthenium) coordinated with a chiral ligand (e.g., a BINAP derivative), creates a chiral environment. The prochiral ketone substrate coordinates to this metal center in a specific, sterically favored orientation. The subsequent delivery of a hydride from a hydrogen source (like formic acid) occurs preferentially to one face of the ketone, leading to the formation of the desired (S)-alcohol. The choice of ligand is paramount, as its structure dictates the steric and electronic environment that ultimately determines the degree of enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a representative procedure for the synthesis of this compound with high enantiomeric excess (ee).

Materials:

-

Benzyl 2-cyclopropyl-2-oxoacetate (Substrate)

-

[RuCl₂( (S)-xyl-BINAP )]₂(NEt₃) (Catalyst)

-

Formic acid / Triethylamine azeotropic mixture (5:2) (Hydrogen Source)

-

Degassed Toluene (Solvent)

-

Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

-

Silica Gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) and the Ru-catalyst (0.005 eq).

-

Solvent Addition: Add degassed toluene to dissolve the reactants.

-

Hydrogen Source: Add the formic acid/triethylamine mixture (2.0 eq) dropwise to the solution at room temperature. The causality here is critical: the triethylamine acts as a base to deprotonate the formic acid, forming formate, which coordinates to the Ruthenium center and serves as the hydride donor.

-

Reaction Monitoring: Stir the reaction at 40°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and quench with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: Synthetic Workflow

Caption: Workflow for enantioselective synthesis.

Part 3: Validating Enantiomeric Purity

The precise determination of enantiomeric purity is a non-negotiable step in the quality control of chiral molecules.[5] The most common metric is enantiomeric excess (% ee) , which quantifies the excess of one enantiomer over the other.[6]

% ee = ([(S) - (R)] / [(S) + (R)]) * 100

Two primary techniques are employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying enantiomers due to its accuracy and reliability.[6]

-

Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP). The enantiomeric mixture is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation and elution at different retention times.[6]

-

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for α-hydroxy esters.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

-

-

Analysis: Inject the sample. The resulting chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers.

-

Calculation: Calculate the % ee using the integrated peak areas of the two enantiomers.

-

NMR Spectroscopy for Chiral Analysis

While enantiomers have identical NMR spectra in achiral solvents, their purity can be determined by converting them into diastereomers, which have distinct NMR signals.[7]

-

Principle of Derivatization: The hydroxyl group of the analyte is reacted with a chiral derivatizing agent (CDA), such as the acid chloride of (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This reaction forms a mixture of diastereomeric esters. Because diastereomers have different physical properties, corresponding protons in the two diastereomers will experience slightly different chemical environments and will therefore resonate at different frequencies in the ¹H NMR spectrum.[7][8]

-

Experimental Protocol: NMR Analysis via Mosher's Ester Formation

-

Derivatization: In an NMR tube, dissolve the enantiomerically enriched sample (approx. 5 mg) in deuterated chloroform (CDCl₃). Add a small amount of pyridine, followed by a slight excess of (R)-Mosher's acid chloride.

-

Reaction: Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer (often the methoxy singlet from the Mosher's reagent or the α-proton).

-

Calculation: Carefully integrate the corresponding signals for the two diastereomers. The ratio of these integrals directly reflects the enantiomeric ratio of the original sample.

-

Data Presentation: Analytical Parameters

| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent |

| Principle | Differential interaction with a Chiral Stationary Phase | Formation of diastereomers with distinct NMR signals |

| Typical Reagent | Chiral Column (e.g., Chiralpak AD-H) | Mosher's Acid Chloride |

| Output | Chromatogram with two peaks at different retention times | ¹H NMR spectrum with separate signals for each diastereomer |

| Quantification | Integration of peak areas | Integration of distinct proton signals |

| Advantages | High accuracy, direct separation, well-established | Smaller sample requirement, readily available equipment |

| Considerations | Method development can be time-consuming | Derivatization must go to completion, potential for kinetic resolution |

Visualization: Analytical Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5| GlpBio [glpbio.cn]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 7. individual.utoronto.ca [individual.utoronto.ca]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Strategic Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for enantiomerically pure pharmaceuticals has positioned chiral building blocks as indispensable tools in modern drug discovery. (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate has emerged as a preeminent synthon, valued for its predefined stereocenter and the unique physicochemical properties imparted by its cyclopropyl moiety. This technical guide provides a comprehensive overview of its stereoselective synthesis, detailed characterization, and strategic applications, with a focus on its role in constructing complex molecular architectures for next-generation therapeutics, including antibody-drug conjugate (ADC) linkers and topoisomerase inhibitors.

The Strategic Imperative of Chirality and the Role of the Cyclopropyl Motif

Chirality is a fundamental principle in pharmacology, as the physiological activity of a drug is dictated by its three-dimensional interaction with chiral biological targets like enzymes and receptors. Enantiomers of the same molecule can exhibit vastly different potency, efficacy, and toxicity profiles.[1] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1] Consequently, the ability to synthesize single-enantiomer drugs is a critical requirement in pharmaceutical development.

Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as starting materials, allowing complex chiral targets to be built without the need for challenging late-stage resolutions or asymmetric syntheses. This compound is a prime example, offering a robust platform for introducing a specific stereocenter. Furthermore, the inclusion of a cyclopropyl ring is a strategic design element in medicinal chemistry. This strained three-membered ring acts as a rigid scaffold, conformationally constraining the molecule, which can lead to enhanced binding affinity with a target protein.[2][3] It is also recognized for increasing metabolic stability, a key attribute in improving a drug's pharmacokinetic profile.[2]

Enantioselective Synthesis: Mastering Stereochemical Control

The cornerstone of this building block's utility is its availability in high enantiomeric purity. The most efficient and widely adopted method for its preparation is the asymmetric reduction of the prochiral precursor, benzyl 2-cyclopropyl-2-oxoacetate (a cyclopropyl α-keto ester).

Core Methodology: Asymmetric Catalytic Reduction

This transformation relies on chiral catalysts to stereoselectively deliver a hydride to one of the two enantiotopic faces of the ketone. While various methods exist, including biocatalytic reductions with engineered ketoreductases[4], transition-metal-catalyzed hydrogenation offers exceptional scalability and stereocontrol.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines a robust procedure for synthesizing the (S)-enantiomer with excellent enantiomeric excess (ee) using a well-defined ruthenium catalyst.

Materials:

-

Benzyl 2-cyclopropyl-2-oxoacetate

-

[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, chiral ligand)

-

Anhydrous Isopropanol (reagent and solvent)

-

Formic acid/Triethylamine azeotrope (5:2) (hydride source)

Procedure:

-

Catalyst Pre-activation: In a Schlenk flask under an inert argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in anhydrous isopropanol (5 mL). Stir the resulting orange solution at 80°C for 20 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous isopropanol (10 mL).

-

Asymmetric Reduction: Add the pre-activated catalyst solution to the substrate solution. Then, add the formic acid/triethylamine azeotrope (2.0 eq) dropwise. Stir the reaction mixture at 30°C for 16-24 hours.

-

Work-up: Upon reaction completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield this compound as a clear oil.

-

Stereochemical Validation: Determine the enantiomeric excess of the purified product by chiral HPLC analysis (e.g., using a Daicel Chiralpak AD-H column).

Causality and Expertise:

-

Catalyst System: The combination of a ruthenium precursor and the (S,S)-TsDPEN ligand forms a chiral complex that creates a sterically defined environment. The substrate coordinates to the metal center in a low-energy transition state that exposes the re-face of the ketone to hydride delivery, yielding the (S)-alcohol.

-

Hydride Source: The formic acid/triethylamine azeotrope is a mild and effective source of hydride for transfer hydrogenation, avoiding the need for high-pressure gaseous hydrogen.

-

Inert Atmosphere: The ruthenium catalyst is sensitive to oxidation, which would lead to deactivation. Maintaining an inert atmosphere throughout the process is critical for catalytic efficiency and reproducibility.

Visualization: Synthetic Workflow

Caption: Workflow for the enantioselective synthesis of the title compound.

Physicochemical and Spectroscopic Profile

Precise characterization is essential for confirming the identity and purity of the chiral building block.

Key Properties

| Property | Value | Reference |

| CAS Number | 2414393-48-7 | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | -20°C for long-term storage |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.24 (d, 1H), 5.17 (d, 1H), 4.00 (d, 1H, α-CH), 3.01 (br s, 1H, -OH), 1.32-1.21 (m, 1H, cyclopropyl-CH), 0.68-0.45 (m, 4H, cyclopropyl-CH₂).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 174.6 (C=O), 135.3 (Ar-C), 128.7, 128.6, 128.4 (Ar-CH), 75.9 (α-CH), 67.5 (CH₂-Ph), 15.3 (cyclopropyl-CH), 3.6, 2.9 (cyclopropyl-CH₂).

-

Mass Spec (ESI+): m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺.

Strategic Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate for high-value pharmaceutical targets.

Core Intermediate for ADC Linkers

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker molecule that connects the antibody and the payload is critical to the ADC's success. This compound is a documented intermediate in the synthesis of sophisticated linkers.[7][8] These linkers can be coupled to potent payloads like Exatecan, a derivative of Camptothecin.[7][8]

Precursor for Topoisomerase I Inhibitors

Camptothecin and its analogues are important anticancer agents that function by inhibiting DNA topoisomerase I.[9] this compound serves as an intermediate reactant in the synthesis of novel Camptothecin derivatives, where the cyclopropyl-hydroxyacetate moiety is incorporated into the final complex structure.[9]

Generalized Synthetic Utility

The building block's two functional handles—the hydroxyl and benzyl ester groups—can be manipulated orthogonally to construct complex molecular fragments.

Visualization: Application in Complex Fragment Synthesis

Caption: Divergent synthetic pathways from the title chiral building block.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset for medicinal chemists and drug development professionals. Its robust and highly stereoselective synthesis provides a reliable source of this key chiral synthon. The combination of a predefined stereocenter, versatile functional handles, and the beneficial properties of the cyclopropyl motif makes it an exceptionally powerful building block for the efficient construction of sophisticated, high-value pharmaceutical candidates. Its proven utility in the synthesis of ADC linkers and complex natural product analogues underscores its significance and assures its continued application in the pursuit of novel therapeutics.

References

-

Arnold, F. H., et al. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link][3]

-

García, J. I., et al. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. National Institutes of Health. [Link][2]

-

PubChem. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. National Center for Biotechnology Information. [Link][6]

-

Kappe, C. O., et al. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. PubMed. [Link][4]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2414393-48-7|this compound|BLD Pharm [bldpharm.com]

- 6. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate | C12H14O3 | CID 150388498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5| GlpBio [glpbio.cn]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Key Chiral Building Block in Modern Drug Development

This guide provides a comprehensive technical overview of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a chiral building block of significant interest in pharmaceutical research and development. We will explore the scientific context of its emergence, delve into its synthesis, and illuminate its critical role in the creation of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this valuable synthetic intermediate.

The Strategic Importance of the Chiral Cyclopropyl Motif

The cyclopropane ring, a three-membered carbocycle, has long captivated chemists with its unique conformational rigidity and electronic properties. When incorporated into drug candidates, this strained ring system can impart a range of desirable attributes, including:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, enhancing the pharmacokinetic profile of a drug.

-

Conformational Constraint: By locking rotatable bonds, it can help to pre-organize a molecule into its bioactive conformation, improving potency and selectivity.

-

Novel Chemical Space: The three-dimensional nature of the cyclopropyl ring allows for the exploration of novel regions of chemical space, a key objective in modern drug discovery.

The introduction of stereochemistry into the cyclopropane ring, creating chiral cyclopropanes, further amplifies its utility.[1][2][3] The precise spatial arrangement of substituents on a chiral cyclopropane can be critical for molecular recognition and biological activity. This compound is a prime example of a chiral building block that leverages these properties for the synthesis of advanced therapeutics.

The Genesis of this compound: A Story of Asymmetric Synthesis

The development of synthetic routes to enantiomerically pure cyclopropanes has been a significant area of research in organic chemistry. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its existence is a direct consequence of the maturation of asymmetric catalysis.

Foundational Principles: Asymmetric Cyclopropanation

The enantioselective synthesis of cyclopropanes can be broadly approached through several key strategies, including:

-

Chiral Catalysts with Diazo Compounds: The reaction of an alkene with a diazo compound, mediated by a chiral catalyst (often based on rhodium, copper, or iron), is a powerful method for asymmetric cyclopropanation.[4] These catalysts create a chiral environment around the reactive carbene intermediate, directing its addition to the alkene to favor the formation of one enantiomer over the other.

-

Chemoenzymatic Methods: More recently, biocatalysis has emerged as a sustainable and highly selective approach.[1][2][3] Engineered enzymes, such as variants of myoglobin, can catalyze the cyclopropanation of olefins with high diastereoselectivity and enantioselectivity, offering a green alternative to traditional metal-based catalysts.[1][2]

The synthesis of this compound would have built upon these foundational principles, likely involving the asymmetric cyclopropanation of a suitable prochiral alkene, followed by functional group manipulations to install the hydroxy and benzyl ester moieties.

A Plausible Synthetic Pathway

While the exact industrial synthesis of this compound may be proprietary, a scientifically sound and representative synthetic route can be postulated based on established chemical transformations.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a representative example of how a chiral cyclopropyl derivative could be synthesized, based on the Corey-Chaykovsky reaction for cyclopropanation.[5]

-

Preparation of the Ylide: Trimethylsulfoxonium iodide (1.1 mmol) is dissolved in a 1:1 mixture of THF/DMSO (10 mL) and cooled in an ice bath. A 60% suspension of sodium hydride in mineral oil (3.0 mmol) is added portion-wise. The mixture is stirred under an inert atmosphere (e.g., argon) at 0°C until gas evolution ceases (approximately 30-40 minutes).

-

Cyclopropanation: The starting unsaturated ketone (1.0 mmol) is added to the ylide solution in several portions. The reaction is maintained at 0°C for 1-2 hours.

-

Workup and Purification: The reaction is quenched by the addition of a cold aqueous solution of ammonium chloride. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: This is a general procedure for cyclopropanation; the synthesis of the specific enantiomer this compound would require an asymmetric variant of this or a similar reaction, likely employing a chiral catalyst or a chiral auxiliary.

Critical Applications in Drug Development

This compound is not a therapeutic agent itself but rather a high-value intermediate in the synthesis of complex pharmaceuticals. Its documented applications highlight its importance in two key areas of oncology research.

Synthesis of Camptothecin Analogs

This compound is a documented intermediate in the synthesis of Camptothecin.[6] Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA covalent complex, these drugs lead to DNA damage and apoptosis in cancer cells. The inclusion of the chiral cyclopropyl moiety can modulate the potency, selectivity, and pharmacokinetic properties of the final camptothecin analog.

A Building Block for Antibody-Drug Conjugate (ADC) Linkers

The compound also serves as an intermediate in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[7][8] ADCs are a class of targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's properties are critical to the ADC's stability in circulation and the efficient release of the payload at the tumor site. This compound is used to construct linkers that can be coupled to payloads like Exatecan, a derivative of camptothecin, for subsequent conjugation to a targeting antibody.[7][8]

Caption: Role of this compound in ADC construction.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [9] |

| Molecular Weight | 206.24 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Purity (Typical) | >98% (HPLC or LCMS) | [9] |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected arrangement of protons and carbons.[9]

-

Liquid Chromatography-Mass Spectrometry (LCMS): This technique is used to determine the purity of the compound and to confirm its molecular weight.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer.

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug discovery. While it may not be a household name, this chiral building block plays a vital, behind-the-scenes role in the development of sophisticated cancer therapies. Its strategic incorporation into camptothecin analogs and ADC linkers underscores the enduring importance of the cyclopropane motif in medicinal chemistry. As the demand for more targeted and effective therapeutics continues to grow, the value of precisely crafted chiral intermediates like this compound will undoubtedly increase.

References

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | Journal of the American Chemical Society. (2021, January 26). American Chemical Society. Retrieved January 5, 2026, from [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | CoLab. (2021, January 26). CoLab. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5 - GlpBio. (n.d.). GlpBio. Retrieved January 5, 2026, from [Link]

-

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate | C12H14O3 | CID 150388498 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | CoLab [colab.ws]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5| GlpBio [glpbio.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a key chiral intermediate in the synthesis of complex pharmaceutical agents, including Camptothecin derivatives and Antibody-Drug Conjugate (ADC) linkers.[1][2] Its chemical stability and reactivity profile are of paramount importance for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the potential degradation pathways of this molecule, strategies for its handling and storage, and a systematic approach to developing a robust stability-indicating analytical method. By understanding the interplay of its constituent functional groups—the benzyl ester, the α-hydroxy moiety, and the cyclopropyl ring—researchers can proactively mitigate risks associated with its degradation and ensure the integrity of their synthetic processes and intermediates.

Introduction: A Molecule at the Crossroads of Synthesis

The burgeoning field of targeted therapeutics has led to the development of increasingly complex molecular architectures. This compound serves as a critical building block in these intricate synthetic pathways. Its stereochemically defined center and unique combination of functional groups make it an attractive synthon, but also introduce specific challenges related to its chemical stability. A thorough understanding of its reactivity is not merely an academic exercise but a prerequisite for robust process development, ensuring consistent quality and minimizing the formation of impurities that could compromise the final drug product.

This technical guide will deconstruct the molecule's stability profile by examining the reactivity of each key functional group and their potential interactions under various stress conditions. We will then propose a comprehensive strategy for forced degradation studies and the subsequent development of a stability-indicating analytical method, in line with regulatory expectations.[3][4]

Deconstructing the Reactivity Profile: A Functional Group Analysis

The chemical behavior of this compound is dictated by the interplay of its three primary functional moieties: the benzyl ester, the α-hydroxy group, and the cyclopropyl ring.

The Benzyl Ester: A Locus of Hydrolytic and Hydrogenolytic Susceptibility

Benzyl esters are widely used as protecting groups for carboxylic acids due to their relative stability and the various methods available for their cleavage.[3] However, this inherent reactivity also represents a primary degradation pathway.

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water, leading to the formation of (S)-2-cyclopropyl-2-hydroxyacetic acid and benzyl alcohol.

-

Base-Catalyzed Hydrolysis: In alkaline media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon results in the same degradation products. The kinetics of this process are typically second-order.[5] It is noteworthy that benzyl esters can be more susceptible to hydrolysis than simple alkyl esters.[5]

-

-

Hydrogenolysis: The benzyl group can be cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂), a common deprotection strategy.[3] This reactivity must be considered if downstream synthetic steps involve such conditions, as it would lead to the premature deprotection of the carboxylic acid.

The α-Hydroxy Group: A Site for Oxidation and Rearrangement

The presence of a hydroxyl group alpha to the ester carbonyl introduces additional reactivity pathways.

-

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding α-keto ester, benzyl 2-cyclopropyl-2-oxoacetate. This can be mediated by various oxidizing agents. A study on the oxidation of α-hydroxy esters of mandelic acid by peroxydisulfate provides insights into potential oxidative degradation mechanisms.[6]

-

α-Ketol Rearrangement: While less common for esters compared to ketones, the potential for an α-ketol-type rearrangement under acidic or basic conditions should not be entirely dismissed, which could lead to isomeric impurities.[7]

The Cyclopropyl Ring: A Strained System with Latent Reactivity

The three-membered cyclopropane ring is characterized by significant ring strain, which can render it susceptible to ring-opening reactions under certain conditions.

-

Enhanced Hydrolytic Stability: Contrary to what might be expected from a strained ring, studies on cyclopropanecarboxylic acid esters have shown a substantial increase in hydrolytic stability compared to their non-cyclic analogues.[1] This stabilizing effect is attributed to hyperconjugation and may be a key feature of the target molecule's stability profile.

-

Oxidative Ring Opening: The cyclopropyl group can be susceptible to ring-opening under oxidative radical conditions.[1][8][9] This could be a relevant degradation pathway under oxidative stress, potentially leading to a variety of linear byproducts.

Forced Degradation Studies: A Systematic Approach to Unveiling Instability

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][10] The following is a proposed experimental protocol for this compound.

Experimental Protocol for Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered appropriate.[11]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Purified water

Methodology:

| Stress Condition | Proposed Experimental Setup | Potential Degradation Products |

| Acid Hydrolysis | Dissolve the compound in ACN/0.1 M HCl (1:1 v/v). Heat at 60°C for 24-48 hours. | (S)-2-cyclopropyl-2-hydroxyacetic acid, Benzyl alcohol |

| Base Hydrolysis | Dissolve the compound in ACN/0.1 M NaOH (1:1 v/v). Keep at room temperature for 8-24 hours. | (S)-2-cyclopropyl-2-hydroxyacetic acid, Benzyl alcohol |

| Oxidation | Dissolve the compound in ACN/3% H₂O₂ (1:1 v/v). Keep at room temperature for 24-48 hours. | Benzyl 2-cyclopropyl-2-oxoacetate, Ring-opened products |

| Thermal Stress | Store the solid compound at 80°C for 7 days. | Products of decomposition (e.g., decarboxylation, rearrangement) |

| Photostability | Expose a solution of the compound (in a photostable solvent like ACN) to light according to ICH Q1B guidelines. | Photodegradation products (e.g., from benzyl moiety) |

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[12][13] Given the chiral nature of the target molecule, a chiral HPLC method is imperative.

Proposed Chiral HPLC Method Development Strategy

Objective: To develop a chiral HPLC method capable of separating this compound from its potential enantiomer, process-related impurities, and degradation products.

Workflow for Chiral HPLC Method Development:

Caption: A systematic approach to chiral HPLC method development.

Initial Screening Conditions: